UBP608

Beschreibung

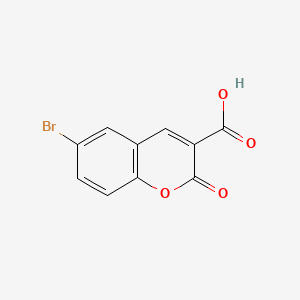

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHPAXNKDYMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351245 | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-87-3 | |

| Record name | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromocoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Coumarin Scaffold

The coumarin (B35378) scaffold, a benzopyrone structure, is a privileged motif in the realms of chemical and biological sciences. researchgate.netbohrium.com Found widely in nature across various plants, fungi, and bacteria, coumarins are recognized for their extensive range of biological activities. bohrium.comnih.gov These activities include anticoagulant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govfrontiersin.org The simple, low molecular weight structure of coumarins contributes to their high bioavailability and solubility, making them attractive lead compounds in drug discovery and development. nih.gov

Beyond their medicinal applications, the luminescent properties of many coumarin derivatives are widely exploited. nih.gov This fluorescence is a result of the electron-rich conjugated π-system, which has led to their use in developing fluorescent probes and sensors. chemimpex.comnih.gov The versatility of the coumarin nucleus allows for easy chemical modification, enabling the design and synthesis of new compounds for a wide array of scientific and industrial applications, including agrochemicals and cosmetics. bohrium.comnih.gov

A Versatile Precursor: the Role of 6 Bromocoumarin 3 Carboxylic Acid

6-Bromocoumarin-3-carboxylic acid serves as a crucial synthetic precursor and building block in organic chemistry. chemimpex.com Its structure is particularly amenable to a variety of chemical transformations, largely due to the presence of the reactive carboxylic acid group and the bromine atom on the coumarin (B35378) framework. The carboxylic acid moiety at the C3-position is an activating group, facilitating reactions such as decarboxylative functionalizations. ias.ac.in

This compound is a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com Researchers utilize its reactivity in coupling reactions to create novel compounds with potential therapeutic uses. chemimpex.com The presence of the bromine atom enhances its reactivity and makes it an ideal starting point for introducing further chemical diversity into the coumarin scaffold. chemimpex.com The synthesis of various coumarin-3-carboxamides and other heterocyclic derivatives often begins with 6-Bromocoumarin-3-carboxylic acid or its esters, highlighting its foundational role in building molecular complexity. mdpi.comekb.eg

Current and Future Research Directions

Established Synthetic Routes to 6-Bromocoumarin-3-carboxylic Acid

The preparation of 6-bromocoumarin-3-carboxylic acid predominantly relies on condensation reactions that form the core coumarin ring system from appropriately substituted precursors.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgslideshare.net This method has been widely adapted for the synthesis of coumarin-3-carboxylic acids.

A prevalent and efficient method for synthesizing coumarin-3-carboxylic acids involves the Knoevenagel condensation of substituted salicylaldehydes with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). ias.ac.inuitm.edu.my Specifically, 6-bromocoumarin-3-carboxylic acid is synthesized from 5-bromosalicylaldehyde (B98134) and Meldrum's acid. researchgate.net This reaction is typically catalyzed by a mild base and can be carried out under various conditions, including in water, which offers a green chemistry approach. nih.govresearchgate.net The reaction proceeds through a cascade of Knoevenagel condensation followed by an intramolecular cyclization. rsc.org The use of catalysts like potassium carbonate or triethylamine (B128534) has been reported to give high yields. nih.govresearchgate.net Microwave irradiation in the presence of ytterbium triflate has also been employed to achieve excellent yields under solvent-free conditions. nih.gov

Table 1: Catalysts and Conditions for Synthesis from 5-Bromosalicylaldehyde and Meldrum's Acid

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Potassium Carbonate | Water | Room Temperature | High | nih.gov |

| Triethylamine | Solvent-free | Not specified | 93 | researchgate.net |

| Ytterbium Triflate | Solvent-free | Microwave Irradiation | 93-98 | nih.gov |

| Chitosan | Water or Ethanol (B145695)/Water | 75 °C | 77-88 | rsc.org |

This table is generated based on data for the synthesis of coumarin-3-carboxylic acids in general, with the specific starting material for the 6-bromo derivative being 5-bromosalicylaldehyde.

An alternative to Meldrum's acid is the use of malonate derivatives, such as diethyl malonate. The Knoevenagel condensation of a halogenated salicylaldehyde (B1680747), like 5-bromosalicylaldehyde, with diethyl malonate, typically in the presence of a base like piperidine (B6355638) and acetic acid in ethanol, yields the corresponding ethyl coumarin-3-carboxylate. mdpi.comorgsyn.orgwpmucdn.com Subsequent hydrolysis of the ester group is then required to obtain the final 6-bromocoumarin-3-carboxylic acid. The use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com

While less common, halogenated 2-hydroxyacetophenones can also serve as the carbonyl component in the Knoevenagel condensation with Meldrum's acid to produce coumarin-3-carboxylic acids. bhu.ac.in For the synthesis of the 6-bromo derivative, 5-bromo-2-hydroxyacetophenone would be the required starting material. The general principle of the reaction remains the same as with salicylaldehydes, involving condensation and subsequent cyclization.

Cyanoacetic Acid Condensation Methods

The Doebner modification of the Knoevenagel condensation provides another route to coumarin-3-carboxylic acids. wikipedia.org This method involves the reaction of a salicylaldehyde with cyanoacetic acid. google.com For the synthesis of 6-bromocoumarin-3-carboxylic acid, 5-bromosalicylaldehyde is reacted with sodium cyanoacetate. google.com The reaction proceeds via a condensation product which, upon acid hydrolysis, undergoes cyclization and conversion of the nitrile group to a carboxylic acid. google.com This method has been documented in patent literature for the preparation of 6-nitro-coumarin-3-carboxylic acid, with the bromo derivative being prepared analogously. google.com

Post-Synthetic Modification Strategies on the Coumarin Nucleus

Once the 6-bromocoumarin-3-carboxylic acid scaffold is synthesized, it can undergo further chemical transformations to generate a variety of derivatives. The presence of the carboxylic acid group and the bromine atom on the coumarin ring offers multiple sites for modification.

The carboxylic acid at the C3-position is a versatile handle for various functionalizations. ias.ac.in It can be converted to amides by reacting with amines in the presence of coupling agents. nih.govias.ac.innih.gov For instance, amidation with various anilines can be achieved using HATU and triethylamine. nih.gov Furthermore, the carboxyl group can direct C4-functionalization reactions, such as arylation. ias.ac.in Palladium-catalyzed decarboxylative coupling reactions are also a key strategy, allowing for the introduction of aryl or heteroaryl groups at the C3-position. ias.ac.in

The bromine atom at the C6-position provides a site for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of a wide range of substituents to the benzene (B151609) ring of the coumarin nucleus. Additionally, the coumarin ring itself can participate in various reactions, including cycloadditions and radical additions. ias.ac.inunimi.it For example, the C3-C4 double bond can act as a Michael acceptor. ias.ac.in

Direct Introduction of Substituents to Coumarin-3-carboxylic Acid

The principal method for synthesizing 6-bromocoumarin-3-carboxylic acid does not involve the direct bromination of coumarin-3-carboxylic acid. Instead, the most common and efficient route is the Knoevenagel condensation. This reaction typically involves the condensation of 5-bromosalicylaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). rsc.org The reaction is often carried out in the presence of a base, such as piperidinium (B107235) acetate, in a solvent like ethanol. rsc.org The initial condensation is followed by a thermal or acid-catalyzed intramolecular cyclization (lactonization), which yields the final 6-bromocoumarin-3-carboxylic acid product. rsc.org This approach allows for the regioselective placement of the bromine atom at the 6-position of the coumarin ring system by starting with the appropriately substituted salicylaldehyde.

While direct halogenation of the coumarin ring is possible, methods like decarboxylative bromination tend to occur at the C-3 position, yielding 3-bromocoumarins, rather than the desired C-6 substitution. researchgate.net Therefore, building the ring from a brominated precursor remains the preferred synthetic strategy. rsc.org

Modification of Ester and Amide Derivatives

Once 6-bromocoumarin-3-carboxylic acid is synthesized, the carboxyl group can be readily modified to produce a variety of ester and amide derivatives, which serve as versatile intermediates for further functionalization.

Esterification: Ester derivatives, such as ethyl or cyclohexyl 6-bromocoumarin-3-carboxylate, are commonly prepared. One efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This reaction proceeds under mild conditions and allows for the coupling of the carboxylic acid with various alcohols. These ester derivatives are crucial for subsequent reactions, such as palladium-catalyzed cross-couplings.

Amidation: The synthesis of coumarin-3-carboxamides is another important modification. These derivatives can be prepared by activating the carboxylic acid followed by reaction with a desired amine. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (Et3N) provide an effective means to form the amide bond under mild conditions.

Advanced Synthetic Protocols for Derivatization

The bromine atom at the C-6 position of the coumarin ring is a key functional handle that enables a variety of advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and annulations to build more complex fused systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for creating new carbon-carbon and carbon-heteroatom bonds at the C-6 position of the coumarin nucleus.

The Suzuki cross-coupling reaction is a highly effective method for the C-6 arylation of 6-bromocoumarin derivatives. This reaction involves the palladium-catalyzed coupling of the 6-bromo-substituted coumarin (typically as an ester derivative to enhance solubility and stability) with an arylboronic acid or its corresponding ester. The reaction requires a palladium catalyst, such as a palladium(II) acetate/phosphine (B1218219) complex, and a base. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups at the C-6 position, creating complex biaryl structures. These reactions are fundamental in the synthesis of fluorescent probes and molecules with potential pharmaceutical applications.

Table 1: Example of Suzuki Cross-Coupling for C6-Arylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ethyl 6-bromocoumarin-3-carboxylate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Ethyl 6-phenylcoumarin-3-carboxylate |

The Heck coupling reaction provides a reliable method for the alkenylation of the C-6 position. In a typical procedure, an ester derivative, such as ethyl 6-bromocoumarin-3-carboxylate, is reacted with an alkene, like ethyl acrylate, in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., tri-o-tolylphosphine). rsc.org A base, typically triethylamine, is used to neutralize the hydrogen bromide generated during the reaction. rsc.org This reaction results in the formation of a new carbon-carbon double bond at the C-6 position, yielding products like ethyl 6-(2-ethoxycarbonylethen-1-yl)coumarin-3-carboxylate. rsc.org

Table 2: Example of Heck Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| Ethyl 6-bromocoumarin-3-carboxylate | Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | Ethyl 6-(2-ethoxycarbonylethen-1-yl)coumarin-3-carboxylate |

Annulation Reactions for Polycyclic Systems

Annulation reactions involving the coumarin-3-carboxylic acid core allow for the construction of fused polycyclic systems. A notable example is the rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes. rsc.org This reaction proceeds via a carboxy-directed C-H bond cleavage at the C-4 position of the coumarin ring, followed by a [4+2] annulation with the alkyne. rsc.org This process efficiently generates pyrano[3,4-c]chromene-4,5-dione derivatives. rsc.org While this specific example demonstrates functionalization at the C-4 position, the general principle of using the inherent reactivity of the coumarin system to build fused rings is a powerful strategy in synthetic chemistry. For instance, coumarin derivatives bearing appropriate functional groups can undergo condensation and cyclization to form fused heterocyclic systems like pyranocoumarins.

Functionalization at the C3-Position

The carboxylic acid moiety at the C3-position of the coumarin ring is a key feature, activating the molecule for various functionalization reactions. ias.ac.in This group can be readily removed through decarboxylation, a process that generates a reactive intermediate, paving the way for the introduction of a wide array of substituents at this position. ias.ac.inresearchgate.net

Decarboxylative Functionalization Strategies

Decarboxylative reactions are a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ias.ac.innih.gov In the context of 6-bromocoumarin-3-carboxylic acid, these strategies are particularly effective for modifying the C3-position. ias.ac.in

The introduction of aryl and heteroaryl groups at the C3-position of coumarins can be achieved through decarboxylative cross-coupling reactions. ias.ac.inrsc.org These reactions typically employ transition metal catalysts, such as palladium or copper, to facilitate the coupling of the coumarin scaffold with an appropriate aryl or heteroaryl partner. ias.ac.innih.govprinceton.edu For instance, palladium-catalyzed decarboxylative coupling has been successfully used to synthesize 3-(hetero)aryl coumarins. ias.ac.in Rhodium catalysis has also been employed for the decarboxylative ortho-heteroarylation of aromatic carboxylic acids. nih.gov

Table 1: Examples of Catalytic Systems for Decarboxylative Arylation and Heteroarylation

| Catalyst System | Reactant | Product | Reference |

| Palladium-based | Coumarin-3-carboxylic acids and (hetero)aryl halides | 3-(Hetero)aryl coumarins | ias.ac.in |

| Copper-based | Benzoic acids and heteroarenes | Aryl-heteroaryl compounds | rsc.org |

| Rhodium-based | Aromatic carboxylic acids and heteroarenes | Ortho-heteroarylated aromatic compounds | nih.gov |

The C3-position of coumarins can also be functionalized with alkyl and benzyl (B1604629) groups via decarboxylative pathways. ias.ac.inrsc.org Metal-free approaches have been developed for the direct C3-alkylation of coumarins using carboxylic acids as the alkyl source in aqueous media. rsc.org This method is applicable to both cyclic and acyclic aliphatic carboxylic acids. rsc.org Copper-catalyzed decarboxylative coupling reactions have been utilized for the benzylation of coumarin-3-carboxylic acids. ias.ac.inresearchgate.net

Table 2: Methods for Decarboxylative Alkylation and Benzylation

| Reaction Type | Method | Reactants | Product | Reference |

| Alkylation | Metal-free, radical C-C cross-coupling | Coumarins and carboxylic acids | 3-Alkyl coumarins | rsc.org |

| Benzylation | Copper-catalyzed decarboxylative coupling | Coumarin-3-carboxylic acids and toluene (B28343) derivatives | 3-Benzylated coumarins | ias.ac.in |

Decarboxylative alkenylation provides a direct method for the synthesis of 3-alkenyl coumarins. ias.ac.innih.gov This transformation can be achieved using nickel or iron-based catalysts, which facilitate the coupling of alkyl carboxylic acids with organozinc-derived olefins. nih.gov This method offers a broad substrate scope, allowing for the preparation of olefins with various substitution patterns. nih.gov

The introduction of acyl and trifluoromethylthio groups at the C3-position has also been accomplished through decarboxylative strategies. ias.ac.innih.gov A metal-free approach has been reported for the construction of 3-aroylcoumarins. dntb.gov.ua For trifluoromethylthiolation, a silver-mediated oxidative decarboxylative method has been developed, which directly converts the carboxylic acid functionality to a CF3S group. nih.govresearchgate.net This reaction is applicable to a wide range of coumarin-3-carboxylic acids, yielding 3-trifluoromethylthiolated coumarins. nih.gov

Decarboxylative Michael Reactions

Decarboxylative Michael reactions represent another important strategy for the functionalization of coumarin-3-carboxylic acids. ias.ac.inresearchgate.net In these reactions, the carboxylic acid group activates the coumarin system as a Michael acceptor. ias.ac.in The reaction proceeds through a Michael addition followed by decarboxylation. researchgate.net This approach has been utilized in catalyst-free reactions with 2-alkylazaarenes and in rhodium-catalyzed reactions with N-heterocycles. researchgate.neteurekaselect.com These reactions lead to the formation of 3,4-dihydrocoumarin derivatives. eurekaselect.com

Metal-Catalyzed (Pd, Cu, Ag, Rh, Ru) Approaches for C3-Functionalization

The C3-position of coumarin-3-carboxylic acids is a prime site for functionalization, often proceeding through a decarboxylative pathway where the carboxylic acid group is extruded as carbon dioxide. Various transition metals have been effectively employed to catalyze these transformations.

Palladium (Pd): Palladium catalysts are widely used for the C3-functionalization of coumarin-3-carboxylic acids. researchgate.net For instance, palladium-catalyzed decarboxylative cross-coupling reactions enable the introduction of aryl and vinyl groups at this position. youtube.com A notable application is the synthesis of biheterocycles through the coupling of coumarin-3-carboxylic acids with 3-bromocoumarins or 3-bromoquinolin-2(1H)-ones, a reaction that proceeds with high regioselectivity at the C3-position. ias.ac.in In these reactions, a silver-based oxidant is often employed, and no homocoupling products are observed. ias.ac.in The choice of ligand can be crucial; for example, the use of triphenylarsine (B46628) (AsPh₃) as a ligand with PdBr₂ has been shown to improve the yields of C3-arylation, particularly for substrates bearing substituents at the C4 position. ias.ac.in

Copper (Cu): Copper catalysts offer an inexpensive and efficient alternative for C3-functionalization. Copper(I)-catalyzed decarboxylative cross-coupling of coumarin-3-carboxylic acids with H-phosphonates has been developed to construct valuable C-P bonds, proceeding through a radical pathway. wikipedia.org This method demonstrates broad functional group tolerance and provides good to excellent yields. wikipedia.org Furthermore, a copper-catalyzed coupling reaction between the C(sp²)-H bond of coumarin-3-carboxylic acids and the C(sp³)-H bond of 4-thiazolidinones has been reported, which also proceeds via a decarboxylative radical addition. ias.ac.in

Silver (Ag): Silver catalysts have proven effective in promoting decarboxylative functionalization at the C3 position. A simple and highly efficient protocol for the protiodecarboxylation of various functionalized coumarin-3-carboxylic acids has been developed using catalytic amounts of silver carbonate (Ag₂CO₃) and acetic acid. organic-chemistry.orgnumberanalytics.com Silver has also been utilized as an oxidant in palladium-catalyzed decarboxylative couplings. ias.ac.in Additionally, a silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids has been reported, allowing for the direct conversion of the carboxylic acid group to a CF₃S group. openstax.org

Rhodium (Rh): Rhodium catalysts have been employed for the decarboxylative Michael addition of N-heterocycles to coumarin-3-carboxylic acids. youtube.com This reaction proceeds via C-H bond activation of the N-heterocycle and results in the formation of N-heterocycle substituted 3,4-dihydrocoumarins with excellent chemo- and regioselectivity. youtube.com

Ruthenium (Ru): While ruthenium catalysts are more commonly associated with C4-functionalization of coumarin-3-carboxylic acids, a tandem alkenylation/decarboxylation reaction has been reported. researchgate.net In this process, the alkenylation occurs at the C4-position following the decarboxylation of the C3-carboxylic acid. ias.ac.in There is limited direct evidence for ruthenium-catalyzed C3-functionalization of 6-bromocoumarin-3-carboxylic acid itself.

Metal-Free Functionalization Methods

Functionalization of the C3-position of coumarin-3-carboxylic acids can also be achieved without the use of metal catalysts, often leveraging the inherent reactivity of the molecule.

A notable example is the decarboxylative iodination of coumarin-3-carboxylic acids to produce 3-iodocoumarins. This reaction can be achieved using molecular iodine in the presence of a base like potassium hydrogen phosphate, proceeding through a radical mechanism. wikipedia.org This method is advantageous due to the use of readily available and environmentally benign reagents. wikipedia.org

Another metal-free approach involves the reaction of coumarin-3-carboxylic acids with 1H-benzotriazole in the presence of thionyl chloride (SOCl₂) to achieve C3-functionalization. ias.ac.in The initial step involves the formation of the coumarin-3-carboxylic acid from the corresponding salicylaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione. ias.ac.in

Functionalization at the C4-Position

The C4 position of the coumarin ring also presents opportunities for functionalization, particularly after the decarboxylation of the C3-carboxylic acid.

Arylation with Boronic Acids

Palladium-catalyzed arylation of the C4-position of coumarin-3-carboxylic acids with arylboronic acids has been reported. ias.ac.in This reaction proceeds through a domino protodecarboxylation/oxidative Heck reaction sequence. ias.ac.in The presence of molecular oxygen as an oxidant has been shown to be crucial for increasing the yield of the 4-arylcoumarin product. ias.ac.in The proposed mechanism involves the initial protodecarboxylation at the C3-position catalyzed by a Pd(II) species, followed by a regioselective oxidative Heck reaction at the C4-position. ias.ac.in

Oxidative Heck Reactions at C4

Oxidative Heck reactions provide a direct method for the C-H functionalization of the coumarin C4-position. As mentioned above, the palladium-catalyzed reaction of coumarin-3-carboxylic acids with arylboronic acids is a key example of a C4-oxidative Heck reaction that occurs after decarboxylation. ias.ac.in Ruthenium catalysis has also been employed for the C4-alkenylation of coumarin-3-carboxylic acids with acrylates, which involves a decarboxylative C-H alkenylation process. ias.ac.in

Reactivity of the Bromine Moiety

The bromine atom at the C6-position of the coumarin ring is an aryl bromide and thus exhibits reactivity typical of such functionalities, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic and Electrophilic Reagent Interactions

Nucleophilic Substitution Type Reactions: The C6-bromo substituent can be readily replaced by various nucleophiles through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of functional groups.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a well-established method for forming carbon-carbon bonds. The C6-bromo group of coumarin derivatives can participate in Suzuki coupling reactions with various boronic acids to introduce new aryl or alkyl substituents. worktribe.com The choice of catalyst, ligand, and base is critical for the success of these reactions. worktribe.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The C6-bromo group on a coumarin scaffold can undergo Buchwald-Hartwig amination to introduce primary or secondary amine functionalities. wikipedia.orgnih.gov

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another method for forming carbon-heteroatom bonds. It can be used to couple aryl halides with alcohols, thiols, and amines. wikipedia.org This reaction could potentially be applied to the C6-bromo position of 6-bromocoumarin-3-carboxylic acid to introduce alkoxy, thioether, or amino groups.

Electrophilic Substitution Reactions: The coumarin ring itself is an aromatic system and can undergo electrophilic substitution. The existing substituents, the bromo group at C6 and the carboxylic acid at C3 (or its decarboxylated product), will direct incoming electrophiles. The bromine atom is an ortho-, para-director, while the electron-withdrawing coumarin lactone and the carboxylic acid group are deactivating and meta-directing towards the benzene ring. Attempted nitration and bromination of 3-bromoacetylcoumarins have been shown to result in substitution at the active methylene group of the acetyl side chain rather than on the aromatic ring, highlighting the influence of the substituents on the reactivity. For 6-bromocoumarin-3-carboxylic acid, electrophilic attack on the benzene ring would be directed by the interplay of the activating effect of the ether oxygen and the deactivating/directing effects of the bromo and carboxyl groups.

Role in Cross-Coupling Reactions

The bromine atom at the C-6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgclockss.org These reactions are invaluable for creating more complex molecular architectures based on the coumarin scaffold. The presence of the carboxylic acid group at the C-3 position can influence the reaction pathway, often leading to decarboxylation under the thermal conditions typically employed in these couplings. ias.ac.inresearchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For 6-bromocoumarin derivatives, this allows for the introduction of various aryl or vinyl substituents at the C-6 position. Research has shown that the cross-coupling of 6-bromocoumarin with arylboronic acids proceeds efficiently. For instance, reactions with unsubstituted and p-chloro substituted arylboronic acids have yielded the corresponding 6-arylcoumarin products in yields exceeding 70%. lookchem.com The reaction tolerance for the C-Br bond allows for further functionalization, facilitating the synthesis of π-electron extended coumarins. lookchem.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org While direct Heck reactions on the C-6 bromine are feasible, a more documented pathway for coumarin-3-carboxylic acids is a domino reaction involving decarboxylation. This process typically involves a palladium-catalyzed protodecarboxylation at the C-3 position, followed by a regioselective oxidative Heck reaction at the C-4 position with an arylboronic acid, leading to C-4 arylated coumarins. lookchem.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental for introducing alkynyl moieties. A notable application for coumarin-3-carboxylic acids is a copper-catalyzed decarboxylative direct cross-coupling with terminal alkynes. This reaction forges a C(sp)–C(sp3) bond, leading to the synthesis of functionalized 4-(aryl-/heteroaryl-ethynyl)chroman-2-ones without the need for ligands or bases. frontiersin.org

| Reaction Type | Coupling Partner | Catalyst/Reagents | Key Transformation | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst, Base | C-C bond formation at C-6 | 6-Arylcoumarin | wikipedia.orglookchem.com |

| Decarboxylative Heck | Arylboronic acid | Palladium catalyst | Decarboxylation at C-3, Arylation at C-4 | 4-Arylcoumarin | lookchem.com |

| Decarboxylative Sonogashira | Terminal alkyne | Copper(II) oxide | Decarboxylation, C(sp)-C(sp3) bond formation | 4-(Ethynyl)chroman-2-one | frontiersin.org |

Esterification and Amidation Reactions

The carboxylic acid group at the C-3 position is readily converted into esters and amides, which are important derivatives with diverse applications. ias.ac.in These transformations typically proceed via nucleophilic acyl substitution.

Esterification: The conversion of 6-bromocoumarin-3-carboxylic acid to its corresponding esters is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.org For example, the reaction with ethanol yields Ethyl 6-Bromocoumarin-3-carboxylate. chemimpex.comchemicalbook.com More advanced, high-yield methods include a multicomponent reaction of a corresponding salicylaldehyde, Meldrum's acid, and an alcohol catalyzed by ferric chloride (FeCl3). researchgate.net Another efficient, metal-free approach utilizes N-bromosuccinimide (NBS) as a catalyst for the direct esterification of various carboxylic acids, including aromatic ones, under mild conditions. nih.gov

Amidation: The direct formation of an amide from a carboxylic acid and an amine is challenging due to the basicity of the amine, which tends to deprotonate the carboxylic acid to form a stable carboxylate salt. Therefore, coupling agents or activation of the carboxylic acid is typically required. organic-chemistry.orgmdpi.com A reported method for the amidation of coumarin-3-carboxylic acids involves using tetraalkylthiuram disulfides as the amine source, catalyzed by copper salts under mild conditions. researchgate.net This protocol is compatible with a range of functional groups. researchgate.net Other established coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also effectively used for the synthesis of coumarin-3-carboxamides from their corresponding acids. nih.gov These methods have been successfully applied to produce various coumarin-3-carboxamide derivatives. nih.govresearchgate.net

| Reaction | Reagents | Catalyst/Coupling Agent | Product | Reference(s) |

| Esterification | Alcohol | Acid catalyst (e.g., H2SO4), NBS, or FeCl3 | 6-Bromocoumarin-3-carboxylate ester | libretexts.orgresearchgate.netnih.gov |

| Amidation | Amine | HATU, DCC/DMAP | 6-Bromocoumarin-3-carboxamide | nih.gov |

| Amidation | Tetraalkylthiuram disulfide | Copper salts | 6-Bromocoumarin-3-carboxamide | researchgate.net |

Derivatization Strategies and Their Academic Implications

Synthesis of Novel Coumarin (B35378) Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of novel derivatives from 6-bromocoumarin-3-carboxylic acid is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering the chemical structure of the parent compound, researchers can investigate how these changes influence biological activity, leading to the development of more potent and selective agents.

For instance, a series of coumarin derivatives has been evaluated as modulators of N-Methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders. nih.gov An SAR study revealed that substitutions at the 6-position, including with iodo groups, were well-tolerated. nih.gov Furthermore, the introduction of a second bromine or iodine atom at the 8-position of the coumarin ring was found to enhance the inhibitory activity at NMDARs. nih.gov This systematic derivatization provides a clear pathway for designing more effective NMDAR inhibitors. nih.gov

In another study, various coumarin-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity. nih.govresearchgate.net The findings highlighted that the presence of a benzamide (B126) functionality is a crucial feature for the observed anticancer effects, with 4-fluoro and 2,5-difluoro benzamide derivatives showing particular potency against certain cancer cell lines. nih.govresearchgate.net These SAR insights are invaluable for the rational design of new chemotherapeutic agents.

The synthesis of coumarin derivatives is often achieved through established chemical reactions. The Knoevenagel condensation is a widely employed method for creating the coumarin-3-carboxylic acid core itself, often from substituted salicylaldehydes and Meldrum's acid. researchgate.netnih.govresearchgate.netresearchgate.net This precursor then becomes the starting point for a multitude of derivatization reactions aimed at exploring SAR.

Table 1: Examples of 6-Bromocoumarin-3-carboxylic acid Derivatives in SAR Studies

| Derivative Class | Key Synthetic Strategy | Biological Target/Activity | Key SAR Finding |

|---|---|---|---|

| Halogenated Coumarins | Halogenation | NMDARs | 6,8-dihalogenation enhances inhibitory activity. nih.gov |

| Coumarin-3-carboxamides | Amidation | Cancer Cells (e.g., HepG2, HeLa) | Fluorinated benzamide moieties increase potency. nih.govresearchgate.net |

| Thiazolyl Coumarins | Hantzsch thiazole (B1198619) synthesis | Analgesic, Anti-inflammatory | Specific substitutions on the thiazole ring modulate activity. researchgate.net |

Preparation of Esters, Amides, and Hydrazides

The carboxylic acid moiety of 6-bromocoumarin-3-carboxylic acid is a prime site for derivatization, readily allowing for the formation of esters, amides, and hydrazides. These functional group transformations are not only fundamental synthetic manipulations but also serve to introduce a wide range of chemical diversity, often leading to compounds with significant biological properties.

Esters: The esterification of coumarin-3-carboxylic acids can be achieved through several methods, including reactions with alcohols in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), a method known as Steglich esterification. mdpi.com Another approach involves a FeCl3-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid, and alcohols. researchgate.net Ethyl 6-bromocoumarin-3-carboxylate, an ester derivative, is a versatile intermediate in its own right, used in the synthesis of fluorescent probes and other bioactive molecules. chemimpex.com

Amides: Amide derivatives are frequently synthesized by reacting the carboxylic acid with various amines. This can be facilitated by activating the carboxylic acid with reagents like 2-bromo-1-methylpyridinium (B1194362) iodide or by using coupling agents such as DCC and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govuu.nl Boron-based reagents, like B(OCH2CF3)3, have also emerged as effective catalysts for the direct amidation of carboxylic acids. nih.govorganic-chemistry.org The resulting coumarin-3-carboxamides have demonstrated a range of biological activities, including anticancer properties. nih.govresearchgate.net

Hydrazides: The reaction of coumarin-3-carboxylate esters with hydrazine (B178648) hydrate (B1144303) is a common route to produce coumarin-3-carbohydrazides. derpharmachemica.comresearchgate.net These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. derpharmachemica.comosti.gov For example, they can serve as precursors for the synthesis of compounds with potential applications in bioorthogonal chemistry. binghamton.edu

Condensation Products for Complex Architectures

The strategic condensation of 6-bromocoumarin-3-carboxylic acid with other molecules opens avenues to create complex, hybrid architectures with novel properties. These multi-component structures often exhibit enhanced biological activities by combining the pharmacophoric features of different molecular entities.

A notable example of complex architecture synthesis is the condensation of a theanine derivative with 6-bromocoumarin-3-carboxylic acid. A patent describes the preparation of such a condensation product, highlighting the potential for creating novel compounds by linking amino acid derivatives to the coumarin scaffold. google.com The resulting compound is a light yellow powdery solid. google.com

The fusion of coumarin and benzimidazole (B57391) moieties has yielded a significant class of hybrid molecules with promising anticancer activity. researchgate.netnih.gov The synthesis typically involves the reaction of a coumarin-3-carboxylic acid with an o-phenylenediamine (B120857) derivative, often in the presence of a condensing agent like polyphosphoric acid. researchgate.net These coumarin-benzimidazole hybrids have been screened against various cancer cell lines, with some compounds demonstrating significant inhibitory effects. researchgate.netnih.gov The modular nature of this synthesis allows for the introduction of various substituents on both the coumarin and benzimidazole rings, facilitating the exploration of structure-activity relationships. researchgate.net

Thiazole-containing coumarins are another important class of derivatives synthesized from 6-bromocoumarin-3-carboxylic acid precursors. The Hantzsch thiazole synthesis is a common method, involving the reaction of a 3-(bromoacetyl)-coumarin derivative with a thioamide. nih.govnih.gov These thiazole-tethered compounds have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. researchgate.netptfarm.pl The synthesis of carboxamides of 2'-amino-4'-(6-bromo-3-coumarinyl)-thiazole has been reported to yield compounds with significant analgesic and anti-inflammatory activity. researchgate.net

Derivatization for Analytical Methodologies

The intrinsic properties of the 6-bromocoumarin-3-carboxylic acid scaffold, particularly its fluorescence, make it and its derivatives valuable tools in analytical chemistry. chemimpex.com Derivatization is often employed to enhance detectability and improve chromatographic separation of analytes.

Carboxylic acids, in general, can present challenges in analytical methods like liquid chromatography (LC) due to poor retention in reversed-phase systems and weak ionization in mass spectrometry (MS). nih.gov Chemical derivatization with a suitable labeling reagent can overcome these issues. nih.gov While specific derivatization of other molecules with 6-bromocoumarin-3-carboxylic acid is a potential application, the derivatization of this compound is also relevant for its own analysis.

More significantly, the bromine atom in 6-bromocoumarin-3-carboxylic acid introduces a distinct isotopic pattern that can aid in the identification of derivatized species in mass spectrometry. nih.gov This feature is particularly useful in metabolomics and other complex analytical applications where unambiguous identification of molecules is crucial. nih.gov The fluorescent nature of the coumarin ring system allows for the development of sensitive fluorescent probes for biological imaging and the visualization of cellular processes. chemimpex.comchemimpex.com

Enhancement of Chromatographic Retention and Sensitivity in LC-MS/MS

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the inherent polarity of 6-Bromocoumarin-3-carboxylic acid can lead to poor retention on commonly used reversed-phase columns and inefficient ionization, thereby limiting detection sensitivity. To overcome these challenges, derivatization of the carboxylic acid functional group is a widely employed strategy.

One of the most effective approaches is esterification . By converting the polar carboxylic acid group into a less polar ester, the hydrophobicity of the molecule is increased. This modification enhances its affinity for the stationary phase in reversed-phase chromatography, leading to longer retention times and improved separation from other sample components.

A common method for the esterification of coumarin-3-carboxylic acids is the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and an alcohol. mdpi.com This reaction is typically performed under mild conditions, for instance, at room temperature in a solvent like dichloromethane. mdpi.com The choice of alcohol can be varied to introduce different alkyl or aryl groups, allowing for the fine-tuning of the derivative's chromatographic behavior.

The resulting ester derivatives of 6-Bromocoumarin-3-carboxylic acid not only exhibit improved chromatographic retention but can also lead to enhanced sensitivity in mass spectrometric detection. The introduction of a non-polar group can improve the desolvation and ionization efficiency in the electrospray ionization (ESI) source, resulting in a stronger signal and lower limits of detection.

Table 1: Hypothetical Esterification of 6-Bromocoumarin-3-carboxylic Acid for LC-MS/MS Analysis

| Parameter | Value |

| Derivatization Reagent | Methanol, DCC, DMAP |

| Reaction | Steglich Esterification |

| Derivative Formed | Methyl 6-bromocoumarin-3-carboxylate |

| Expected Chromatographic Improvement | Increased retention time on C18 column |

| Expected MS Sensitivity Improvement | Enhanced signal intensity in ESI positive mode |

This table presents a hypothetical derivatization scheme based on established methods for similar compounds.

Gas Chromatography (GC/MS) Derivatization

Gas Chromatography (GC) is a powerful analytical technique known for its high resolving power. However, it is generally limited to the analysis of volatile and thermally stable compounds. Due to its polarity and low volatility, 6-Bromocoumarin-3-carboxylic acid cannot be directly analyzed by GC/MS. Therefore, derivatization is an essential prerequisite.

The primary goal of derivatization for GC/MS is to increase the volatility of the analyte. This is typically achieved by converting the polar carboxylic acid group into a less polar and more volatile derivative. Two common strategies for the GC/MS analysis of carboxylic acids are esterification and silylation . colostate.edu

Esterification , as discussed for LC-MS/MS, can also be applied for GC/MS. The formation of a methyl ester, for example, significantly increases the volatility of the coumarin derivative, allowing it to be readily analyzed by GC.

Silylation is another widely used technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The resulting TMS ester of 6-Bromocoumarin-3-carboxylic acid is significantly more volatile and thermally stable, making it amenable to GC/MS analysis. The silylation reaction is typically straightforward and proceeds under relatively mild conditions.

The choice between esterification and silylation can depend on the specific requirements of the analysis and the presence of other functional groups in the molecule. Both methods effectively reduce the polarity and increase the volatility of 6-Bromocoumarin-3-carboxylic acid, enabling its separation and detection by GC/MS with high sensitivity.

Table 2: Potential Derivatization Strategies for GC/MS Analysis of 6-Bromocoumarin-3-carboxylic Acid

| Derivatization Strategy | Reagent Example | Derivative Formed | Key Advantage for GC/MS |

| Esterification | Methanol/HCl | Methyl 6-bromocoumarin-3-carboxylate | Increased volatility |

| Silylation | BSTFA or MSTFA | 6-Bromocoumarin-3-carboxylic acid, TMS ester | Increased volatility and thermal stability |

This table outlines potential derivatization approaches for GC/MS based on standard practices for carboxylic acids.

Biological and Pharmacological Investigations of 6 Bromocoumarin 3 Carboxylic Acid and Its Derivatives

Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)

N-Methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity and their dysfunction is implicated in various neurological and neurodegenerative disorders. nih.govnih.govbris.ac.uk Consequently, the development of compounds that can modulate NMDAR activity has been a significant area of research. nih.govnih.govbris.ac.uk

Negative Allosteric Modulation of GluN2A-Containing NMDARs

6-Bromocoumarin-3-carboxylic acid, also known as UBP608, has been identified as a negative allosteric modulator (NAM) of NMDARs. nih.govbris.ac.uk This means it can inhibit the receptor's function without directly competing with the binding of the main neurotransmitters. This compound exhibits a weak selectivity for NMDARs that contain the GluN2A subunit. nih.govbris.ac.uk Its inhibitory concentration (IC₅₀) for GluN2A-containing receptors is 19 μM. nih.gov For comparison, its IC₅₀ values for receptors containing GluN2B, GluN2C, or GluN2D subunits are 90 μM, 68 μM, and 426 μM, respectively, highlighting its preferential, albeit modest, action on GluN2A. nih.gov

Structure-Activity Relationship Studies on NMDAR Modulation

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of coumarin-3-carboxylic acid derivatives influences their activity as NMDAR modulators. nih.gov These studies have revealed several key findings. For instance, the 6-position of the coumarin (B35378) ring can accommodate relatively large substituents, such as iodo, without losing inhibitory activity. nih.gov

Furthermore, the introduction of a second halogen at the 8-position of the coumarin ring can enhance the inhibitory potency. nih.gov Specifically, 6,8-dibromo and 6,8-diiodo substitutions on the coumarin ring resulted in greater inhibitory activity at NMDARs compared to the monosubstituted 6-bromo derivative. nih.gov However, while adding a bromo group at the 8-position of this compound increases its antagonist potency, it diminishes its selectivity for the GluN2A subunit. nih.gov Conversely, introducing a negatively charged carboxylate group at the 6-position was found to be detrimental to the NMDAR antagonist activity. nih.gov

Potentiating Activity through Specific Substitutions

Intriguingly, minor structural modifications can dramatically alter the pharmacological profile of these compounds, converting them from inhibitors to potentiators. A notable example is the 4-methyl substitution of this compound, which results in the compound UBP714. nih.govnih.govbris.ac.uk This seemingly small change transforms the inhibitory activity of this compound into a potentiating one at recombinant GluN1/GluN2 receptors. nih.govnih.govbris.ac.uk UBP714 has been shown to enhance NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus, indicating its potential to boost NMDAR function. nih.govnih.govbris.ac.uk This discovery positions UBP714 as a novel template for developing potent and subunit-selective NMDAR potentiators. nih.govnih.govbris.ac.uk

Antimicrobial Research

Derivatives of 6-bromocoumarin-3-carboxylic acid have also been investigated for their potential as antimicrobial agents. chemimpex.com

Antibacterial Activity Against Plant Pathogenic Bacteria

Research has demonstrated that coumarin-3-carboxylic acid and its derivatives possess significant antibacterial activity against various plant pathogenic bacteria. frontiersin.orgresearchgate.netsciprofiles.comnih.gov One study found that coumarin-3-carboxylic acid (3-CCA) exhibited strong in vitro activity against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, Xanthomonas oryzae pv. oryzae, and Dickeya zeae, with EC₅₀ values ranging from 26.64 μg/mL to 40.73 μg/mL. frontiersin.orgsciprofiles.comnih.gov

In vivo experiments in potted melon plants showed that 3-CCA had potent protective and curative effects against bacterial fruit blotch caused by Acidovorax citrulli. frontiersin.orgresearchgate.netsciprofiles.comnih.gov The protective efficacy of 3-CCA at 200 μg/mL was 61.88%, and the curative effect was 53.19%, which was comparable to the positive control, thiodiazole copper. frontiersin.org The mechanism of action appears to involve the disruption of the bacterial cell membrane integrity and the inhibition of polar flagella growth, leading to reduced motility and biofilm formation. frontiersin.orgresearchgate.netsciprofiles.comnih.gov

A series of coumarin-3-carboxylic acid derivatives containing a thioether quinoline (B57606) moiety also showed significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Aac). researchgate.net One particular compound, A9, was highly effective against Xoo and Aac, with EC₅₀ values of 11.05 and 8.05 μg/mL, respectively. researchgate.net

Antifungal and Antimycobacterial Potency

The coumarin scaffold is also a promising starting point for developing antifungal and antimycobacterial agents. chemimpex.com While a series of novel coumarin-3-carboxamide derivatives showed little to no activity against gram-positive and gram-negative bacteria, they did exhibit potential as anticancer agents. researchgate.netnih.gov This highlights the diverse biological activities that can be achieved through structural modifications of the coumarin core.

In the context of antimycobacterial activity, research on other carboxylic acid derivatives, such as 6-nitroquinolone-3-carboxylic acids, has shown promising results against Mycobacterium tuberculosis. nih.govsigmaaldrich.com One of the most active compounds, 8c, had a minimum inhibitory concentration (MIC) of 0.08 μM against M. tuberculosis H37Rv and 0.16 μM against multi-drug resistant M. tuberculosis. nih.govsigmaaldrich.com While not direct derivatives of 6-bromocoumarin-3-carboxylic acid, these findings suggest that the carboxylic acid moiety is a valuable feature in the design of new antimycobacterial agents.

Anti-biofilm Formation Mechanisms

Coumarin derivatives have demonstrated potential as anti-biofilm agents, a critical area of research in combating antibiotic resistance. nih.govnih.govmdpi.com Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection from conventional antibiotics. nih.gov Research suggests that coumarins may inhibit biofilm formation by interfering with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm production. nih.govnih.gov

Derivatives of coumarin have been shown to inhibit biofilm formation in various bacteria, including both Gram-positive and Gram-negative species. nih.gov For instance, studies have explored the anti-biofilm activity of coumarin derivatives against Staphylococcus aureus, a significant human pathogen. nih.gov Some coumarin compounds have exhibited potent anti-biofilm activity with minimal impact on bacterial growth, suggesting a mechanism that specifically targets the biofilm formation process rather than being a general bactericidal effect. nih.gov

The mechanisms behind this anti-biofilm activity are multifaceted. One proposed mechanism involves the downregulation of genes responsible for producing the extracellular polymeric substance (EPS) matrix, a key component of the biofilm structure. nih.gov For example, some coumarin derivatives have been observed to disrupt and deteriorate the biofilm, leading to cellular debris, lysis, and leakage of intracellular material. nih.gov Specifically, coumarin-3-carboxylic acid has been shown to inhibit biofilm formation in Acidovorax citrulli by disrupting the integrity of the cell membrane and inhibiting the growth of polar flagella, which are crucial for bacterial motility and initial attachment to surfaces. frontiersin.org

Table 1: Anti-biofilm Activity of Coumarin Derivatives

| Compound/Derivative | Target Organism | Key Findings | Reference |

| Coumarin Derivatives | Staphylococcus aureus | Exhibited potent anti-biofilm activity with low impact on bacterial growth. Some compounds showed a dual anti-bacterial and anti-biofilm effect. | nih.gov |

| Coumarin-3-carboxylic acid | Escherichia coli O157:H7 | Showed significant biofilm inhibition. | nih.gov |

| 6-bromo-3-nitrocoumarin | Not specified | Used as a precursor in the synthesis of 3-amidocoumarins with antibiofilm activity. | mdpi.com |

| Coumarin-3-carboxylic acid | Acidovorax citrulli | Inhibited biofilm formation, disrupted cell membrane integrity, and inhibited polar flagella growth. | frontiersin.org |

| Coumarin moiety compounds | S. aureus, B. cereus | Showed significant biofilm inhibition, with some compounds exhibiting over 90% inhibition. | mdpi.com |

Anti-Inflammatory Effects

Coumarin derivatives have been investigated for their anti-inflammatory properties. wikipedia.orgnih.govmdpi.comresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The anti-inflammatory activity of coumarins is thought to be mediated through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.govmdpi.comresearchgate.net

Several studies have synthesized and evaluated coumarin derivatives for their ability to reduce inflammation. nih.govmdpi.com For example, certain pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. mdpi.com Some of these compounds have shown more potent activity than standard anti-inflammatory drugs like aspirin (B1665792) in certain assays. mdpi.com The structure-activity relationship studies suggest that factors like the presence of a free hydroxyl group and the nature of substituents on the coumarin ring play a crucial role in their anti-inflammatory potential. nih.gov

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

| Coumarin Mannich bases | Carrageenan-induced hind paw edema, Freund's adjuvant-induced arthritis | The derivatives were found to present anti-inflammatory activities. | nih.gov |

| Pyranocoumarins and coumarin-sulfonamides | Formaldehyde-induced rat paw edema, in vitro proteinase inhibition | Showed significant inhibition of edema and potent antiproteinase activity. | mdpi.com |

| Coumarin-3-carboxamides | Not specified | The activities of coumarin 3-carboxamide compounds have been found in the literature as anti-inflammatory. | lew.ro |

Anticoagulant Research

The anticoagulant properties of coumarin derivatives are well-established, with warfarin (B611796) being a prominent example used in medicine. wikipedia.orgnih.gov However, it is important to note that coumarin itself does not possess anticoagulant activity; this property arises from its derivatives, particularly the 4-hydroxycoumarins. wikipedia.org The primary mechanism of action for the anticoagulant effect of these derivatives is the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. nih.gov

Research into new coumarin-based anticoagulants continues, with the aim of developing compounds with improved therapeutic profiles. hu.edu.joresearchgate.net Studies have explored the structure-activity relationships of various coumarin derivatives to understand the features that contribute to their anticoagulant potential. nih.gov For instance, the synthesis and evaluation of new coumarin derivatives have identified compounds with significant anticoagulant activity, sometimes exceeding that of warfarin in preclinical studies. hu.edu.jo These studies often measure the prothrombin time (PT) to assess the anticoagulant effect. hu.edu.joresearchgate.net

Table 3: Anticoagulant Activity of Coumarin Derivatives

| Compound/Derivative | Method | Key Findings | Reference |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) in mice | Showed higher anticoagulant activity (PT of 21.30s) than warfarin (PT of 14.60s). | hu.edu.jo |

| Various coumarin derivatives | Prothrombin Time (PT) in rabbits | Derivatives with an ester linkage at position 6 or 7 showed significant anticoagulant activity. | researchgate.net |

| N'-morpholylthiouridine-3-carbamoil coumarin (GSH-17) | Rat liver thromboplastic activity | Showed a highly dose- and time-dependent hemostabilization action. | nih.gov |

Anticancer and Antitumor Studies

Coumarin and its derivatives have emerged as a promising class of compounds in cancer research, exhibiting a range of anticancer and antitumor activities. mdpi.comwikipedia.orgresearchgate.netnih.gov The mechanisms underlying these effects are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. researchgate.netnih.gov

Specifically, derivatives of coumarin-3-carboxylic acid have been a focus of investigation. researchgate.netnih.gov Some of these derivatives have shown significant cytotoxicity against various cancer cell lines, including those of the cervix (HeLa) and colon (HCT-116). researchgate.netnih.gov One of the proposed mechanisms for their anticancer action is the inhibition of lactate (B86563) transport by targeting monocarboxylate transporter 1 (MCT1), a protein that is often overexpressed in cancer cells and plays a crucial role in their metabolism. researchgate.net By inhibiting lactate transport, these compounds can disrupt the energy metabolism of cancer cells, leading to their death. researchgate.net

Furthermore, some coumarin-3-carboxamide derivatives have demonstrated potent anticancer activity against liver and cervical cancer cell lines, with some compounds showing activity comparable to the standard anticancer drug doxorubicin. mdpi.comnih.gov The presence and position of substituents on the coumarin and benzamide (B126) rings have been found to be critical for their cytotoxic effects. mdpi.comnih.gov

Table 4: Anticancer and Antitumor Activity of Coumarin-3-Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference |

| Coumarin-3-carboxylic acid derivatives | HeLa, HCT-116 | Showed significant cytotoxicity and selectivity against cell lines with high MCT1 expression. | researchgate.netnih.gov |

| Coumarin-3-carboxamide derivatives | HepG2, HeLa | 4-fluoro and 2,5-difluoro benzamide derivatives were found to be the most potent against these cancer cell lines. | mdpi.comresearchgate.net |

| 8-methoxycoumarin-3-carboxylic acid | Not specified | Hydrolysis to the carboxylic acid significantly improved antiproliferative activity. | nih.gov |

Enzyme Inhibitory Activities

6-Bromocoumarin-3-carboxylic acid and its derivatives are valuable tools in the study of enzyme activity and inhibition. chemimpex.com Their distinct structural features allow for the exploration of interactions with various biological targets, which is a crucial aspect of drug discovery. chemimpex.com

One significant area of research is the inhibition of carbonic anhydrases (CAs) by coumarins. nih.gov Coumarins represent a unique class of CA inhibitors, acting as "prodrug inhibitors." They undergo hydrolysis of their lactone ring, mediated by the esterase activity of the CA enzyme itself. The resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site, leading to inhibition. nih.gov This mechanism is distinct from that of classical CA inhibitors. nih.gov

Another area of investigation is the modulation of N-Methyl-D-Aspartate (NMDA) receptors. 6-Bromocoumarin-3-carboxylic acid (also known as this compound) has been identified as a negative allosteric modulator of NMDA receptors, with some selectivity for those containing the GluN2A subunit. nih.gov Further structure-activity relationship studies have shown that substitutions on the coumarin ring can enhance this inhibitory activity. nih.gov

Additionally, derivatives of 3,4-dihydroisocoumarin-4-carboxylic acids have been designed and evaluated as potential inhibitors of carnitine acetyltransferase (CAT), an enzyme involved in fatty acid metabolism. mdpi.com The inhibitory activity was found to be dependent on the length of the alkyl substituent at position 3. mdpi.com

Table 5: Enzyme Inhibitory Activities of Coumarin Derivatives

| Compound/Derivative | Target Enzyme | Key Findings | Reference |

| 6-Bromocoumarin-3-carboxylic acid (this compound) | N-Methyl-D-Aspartate (NMDA) receptors | Acts as a negative allosteric modulator with weak selectivity for GluN2A-containing NMDARs. | nih.gov |

| Coumarins | Carbonic Anhydrase (CA) | Act as prodrug inhibitors, undergoing hydrolysis to form the active inhibitor. | nih.gov |

| Pyranocoumarin and coumarin-sulfonamide derivatives | Cyclooxygenase (COX-1/COX-2) | Showed potent and selective inhibitory activity towards COX-2. | mdpi.com |

| cis- and trans-3-decyl-3,4-dihydroisocoumarin-4-carboxylic acids | Carnitine Acetyltransferase (CAT) | Demonstrated mixed inhibition of CAT with IC50 values in the micromolar range. | mdpi.com |

Antioxidant Properties

Coumarin derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. mdpi.comresearchgate.netnih.gov Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.netencyclopedia.pub The antioxidant activity of coumarins is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to scavenge free radicals. researchgate.net

Numerous studies have synthesized and evaluated new coumarin derivatives for their antioxidant capabilities. mdpi.commdpi.com The antioxidant activity is often assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. mdpi.comnih.gov The results of these studies indicate that the antioxidant capacity of coumarin derivatives is highly dependent on their substitution pattern. mdpi.comnih.gov For instance, the presence of hydroxyl groups on the coumarin ring is generally correlated with enhanced antioxidant activity. nih.gov

Some synthesized coumarin derivatives have demonstrated significant antioxidant activity, in some cases comparable to or even better than standard antioxidants like ascorbic acid. mdpi.comencyclopedia.pub The mechanisms of antioxidant action can include direct radical scavenging, as well as chelation of metal ions that can catalyze oxidative reactions. researchgate.net

Table 6: Antioxidant Activity of Coumarin Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

| Coumarin-sulfonamide compounds | DPPH antioxidant assay | Demonstrated significant antioxidant activity, with some being highly potent. | mdpi.com |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, hydrogen peroxide, and nitric oxide radical methods | Showed good antioxidant activity against all methods. | mdpi.com |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one and ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH radical scavenging activity | Presented the best radical-scavenging activity among the tested derivatives. | nih.gov |

| Coumarin–benzohydrazides | DPPH assay | Two compounds with neighboring phenolic groups showed significant antioxidant activity. | nih.gov |

Photophysical Characterization and Optoelectronic Applications

Fluorescence Properties of 6-Bromocoumarin-3-carboxylic Acid Derivatives

The fluorescence of coumarin (B35378) derivatives is a key attribute that underpins their wide-ranging applications. researchgate.net These properties, including Stokes shift, quantum yield, and emission spectra, are highly tunable through chemical modification, making them ideal candidates for various optoelectronic and biological applications. researchgate.netnih.gov

Large Stokes Shifts and High Photoluminescence Quantum Yield (PLQY)

Derivatives of 6-Bromocoumarin-3-carboxylic acid can be engineered to exhibit large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. researchgate.net This property is highly desirable for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity. For instance, the introduction of a styryl group at the 4-position of the coumarin ring, coupled with an electron-donating group, can lead to significant bathochromic shifts and large Stokes shifts. nih.gov

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, is another critical parameter. Research has shown that certain furo[3,2-c]coumarin derivatives, synthesized from 4-hydroxycoumarin, exhibit strong fluorescence with a quantum yield of up to 0.48 and a long fluorescence lifetime of 5.6 ns, making them promising for chemosensor development. nih.gov The presence of a methoxy (B1213986) group in some 2-piperidinium-4-styrylcoumarin derivatives has also been shown to induce a high fluorescence quantum yield. nih.gov

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH) | - | - | Large | 0.48 nih.gov |

| 2-piperidinium-4-styrylcoumarin derivative with methoxy group | - | - | Large | High nih.gov |

| Benzo[g]coumarin derivative (Compound 24) | 446 | 585 | 139 | 0.67 nih.gov |

Data is based on reported findings for related coumarin derivatives, highlighting the potential for large Stokes shifts and high quantum yields in this class of compounds.

Dual Emission and Charge Transfer (ICT/TICT) Characteristics

Some coumarin derivatives exhibit dual emission, a phenomenon that can be attributed to intramolecular charge transfer (ICT) or twisted intramolecular charge transfer (TICT) states. researchgate.net These characteristics are of great interest for developing ratiometric fluorescent probes. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the mechanisms behind dual emission, suggesting that it can arise from simultaneous emission from different excited states. researchgate.net

Influence of Substituents on Absorption and Emission Spectra

The electronic nature of substituents on the coumarin ring plays a crucial role in determining the absorption and emission properties. nih.gov Electron-donating groups (EDGs) generally lead to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups (EWGs) cause a hypsochromic (blue) shift. nih.gov

For example, a study on 3-methoxycarbonylcoumarin derivatives with different substituents (Br, NO2, OH, and OMe) revealed that the electronic effects of these groups primarily influenced the aromatic ring to which they were attached. researchgate.net The presence of EDGs like -OH and -OMe resulted in a bathochromic shift in the C=O stretching vibrations in the IR spectra. nih.gov Conversely, the electron-withdrawing nitro group (-NO2) led to higher chemical shift values in the 1H NMR spectrum compared to the bromo-substituted derivative. nih.gov The strategic placement of substituents, particularly at the 3- and 7-positions, can significantly alter the photophysical properties from the parent coumarin backbone. nih.gov

Environmental Sensitivity (pH, Metal Ions) on Fluorescence

The fluorescence of coumarin derivatives is often sensitive to the surrounding environment, such as pH and the presence of metal ions. researchgate.net This sensitivity makes them excellent candidates for developing fluorescent sensors. chemimpex.com

For instance, some coumarin-based probes exhibit a "turn-on" fluorescence response in highly acidic conditions due to the protonation of an amino or dimethylamino group, which inhibits the photoinduced electron transfer (PET) quenching mechanism. researchgate.net The fluorescence of coumarin-3-carboxylic acid itself has been utilized to detect hydroxyl radicals, with its hydroxylated product, 7-hydroxycoumarin-3-carboxylic acid, showing pH-dependent fluorescence with a pKa of 7.4. nih.gov

Furthermore, coumarin derivatives have been designed to act as selective chemosensors for various metal ions. nih.gov The interaction with metal ions can either enhance or quench the fluorescence through mechanisms like PET or π-contact formation. nih.gov For example, a furo[3,2-c]coumarin derivative has been shown to be a highly selective "turn-off" fluorescent sensor for Fe³⁺ ions. nih.gov Another study demonstrated that a coumarin-based probe could selectively detect Cu²⁺ ions. frontiersin.org

Applications as Fluorescent Probes

The unique and tunable fluorescence properties of 6-bromocoumarin-3-carboxylic acid derivatives make them valuable tools in various scientific fields, particularly in biological imaging. chemimpex.com

Biological Imaging and Cellular Process Visualization

Fluorescent probes derived from coumarins are widely used for visualizing cellular processes in real-time. chemimpex.com Their ability to be easily modified allows for the creation of probes that can target specific cellular components or respond to particular biological events. researchgate.net For instance, coumarin-based probes have been successfully applied for the detection of biological thiols, such as cysteine, in living cells. rsc.org These probes often work on a "turn-on" mechanism, where they are initially non-fluorescent but become highly fluorescent upon reacting with the target molecule. rsc.org

The development of coumarin derivatives with large Stokes shifts and high quantum yields is particularly beneficial for deep tissue imaging, as it helps to overcome the issue of autofluorescence. nih.gov Benzo[g]coumarin derivatives, for example, have shown promise in bioimaging applications due to their unique photophysical properties. nih.gov These probes are essential tools for investigating molecular interactions and biological activities within the complex environment of a living cell. nih.gov

Biosensing Applications (e.g., Cyanide Ions)

While direct studies detailing the use of 6-Bromocoumarin-3-carboxylic acid for the specific detection of cyanide ions are not prevalent, its structural features and fluorescent properties suggest its potential as a building block for such sensors. Coumarin derivatives are widely employed in the design of fluorescent chemosensors. The general mechanism for detecting anions like cyanide often involves the modulation of photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET).

Research has shown that coumarin-based sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a target analyte. For instance, a sensor might be designed where the coumarin's fluorescence is initially quenched. The introduction of cyanide ions could then disrupt this quenching mechanism, leading to a measurable increase in fluorescence. The bromine atom at the 6-position of 6-Bromocoumarin-3-carboxylic acid can influence the electronic properties of the coumarin ring system, potentially enhancing its sensitivity and selectivity as a signaling unit in a biosensor. Furthermore, the carboxylic acid group at the 3-position provides a convenient point of attachment for a receptor unit designed to selectively bind cyanide ions. While this specific application is largely theoretical at present, the foundational properties of 6-Bromocoumarin-3-carboxylic acid make it a promising candidate for the development of future cyanide-selective biosensors.

Cell-Imaging Biomarkers

The intrinsic fluorescence of 6-Bromocoumarin-3-carboxylic acid makes it a prime candidate for applications in fluorescence microscopy and cellular imaging. chemimpex.com Its brominated coumarin structure serves as a fluorophore that can be used to label and visualize cellular components and processes in real-time. chemimpex.com